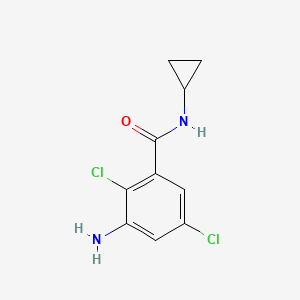
3-Amino-2,5-dichloro-N-cyclopropylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-2,5-dichloro-N-cyclopropylbenzamide is an organic compound with the molecular formula C10H10Cl2N2O It is characterized by the presence of an amino group, two chlorine atoms, and a cyclopropyl group attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,5-dichloro-N-cyclopropylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dichlorobenzoic acid.
Amidation: The carboxylic acid group of 2,5-dichlorobenzoic acid is converted to an amide using cyclopropylamine under appropriate reaction conditions.
Amination: The resulting N-cyclopropyl-2,5-dichlorobenzamide is then subjected to amination to introduce the amino group at the 3-position of the benzene ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
化学反应分析
Types of Reactions
3-Amino-2,5-dichloro-N-cyclopropylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with different substituents replacing the chlorine atoms.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
科学研究应用
3-Amino-2,5-dichloro-N-cyclopropylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.
Biological Research: It is used as a probe to study enzyme interactions and receptor binding.
作用机制
The mechanism of action of 3-Amino-2,5-dichloro-N-cyclopropylbenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may inhibit key enzymes or block receptor sites, leading to reduced inflammation or inhibition of cancer cell growth.
相似化合物的比较
Similar Compounds
- 3-Amino-2,5-dichlorobenzoic acid
- 4-Amino-3,5-dichloro-N-cyclopropylbenzamide
- 2-Amino-4,6-dichlorobenzoic acid
Uniqueness
3-Amino-2,5-dichloro-N-cyclopropylbenzamide is unique due to the presence of both the cyclopropyl group and the amino group on the benzamide core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
63887-25-2 |
|---|---|
分子式 |
C10H10Cl2N2O |
分子量 |
245.10 g/mol |
IUPAC 名称 |
3-amino-2,5-dichloro-N-cyclopropylbenzamide |
InChI |
InChI=1S/C10H10Cl2N2O/c11-5-3-7(9(12)8(13)4-5)10(15)14-6-1-2-6/h3-4,6H,1-2,13H2,(H,14,15) |
InChI 键 |
OWCLEIBTBKZMOF-UHFFFAOYSA-N |
规范 SMILES |
C1CC1NC(=O)C2=C(C(=CC(=C2)Cl)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


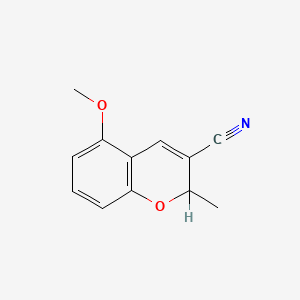

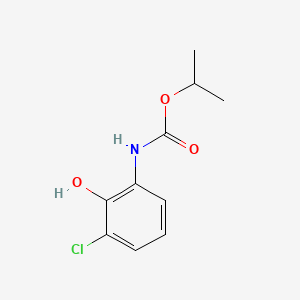
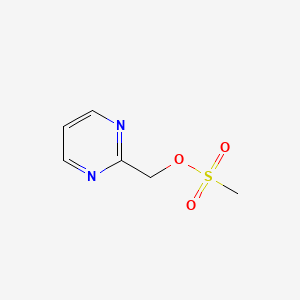
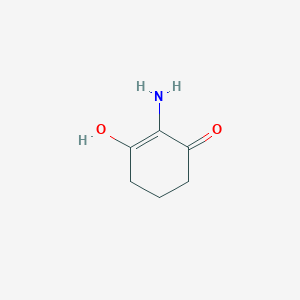
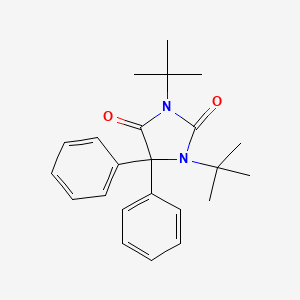


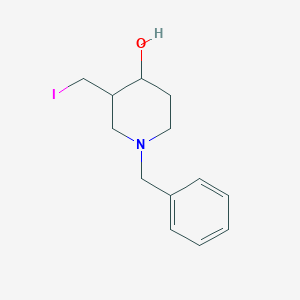
![[1-(2-Amino-ethyl)-piperidin-4-yl]-benzyl-ethyl-amine](/img/structure/B13961372.png)
![(6-Methoxybenzo[b]thiophen-3-yl)methanol](/img/structure/B13961378.png)


![2-[(3-hydroxy-1-propyl)amino]-4-methoxypyridine-N-oxide](/img/structure/B13961391.png)
